2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid” is a chemical compound with the CAS Number: 1549011-09-7 . It has a molecular weight of 216.18 . The compound is stored at room temperature and is available in powder form .

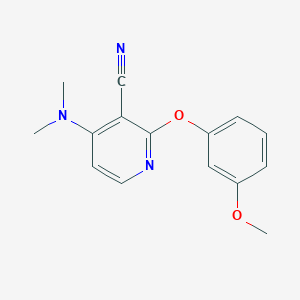

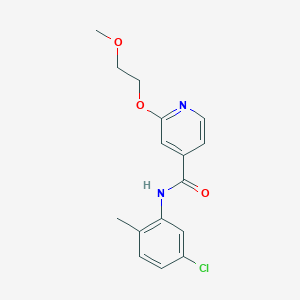

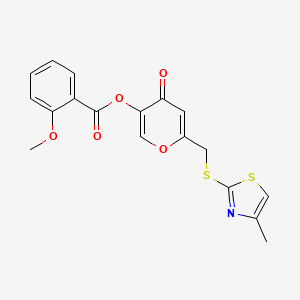

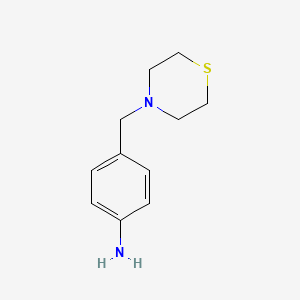

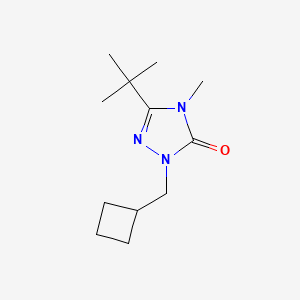

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O3/c1-6-3-4-7(5-8(6)15-2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications

Synthesis of Novel Compounds

Research involving the synthesis of novel compounds, such as indole-benzimidazole derivatives, highlights the role of specific acetic acid derivatives in the synthesis of complex molecules. These compounds have potential applications in pharmaceuticals and materials science. The methodology involves condensation reactions under high temperature, showcasing the utility of acetic acid derivatives in facilitating chemical transformations (Wang et al., 2016).

Fluorinated Compounds in Chemistry

Fluorinated compounds, such as those studied by Burns and Hagaman (1993), are significant in chemical research due to their unique properties and applications in drug development, agrochemicals, and material science. The research on monofluorinated small molecules provides insights into the structural and chemical properties that fluorine atoms impart to organic compounds, which could be relevant to the applications of 2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid in designing new molecules with desired characteristics (Burns & Hagaman, 1993).

Analytical Chemistry Applications

The development of mass fragmentographic methods for determining the concentration of specific metabolites in biological samples, as explored by Sjöquist, Lindström, and Anggard (1973), demonstrates the utility of acetic acid derivatives in analytical chemistry, particularly in the field of bioanalysis. This research underscores the importance of chemical derivatives in enhancing the detection and quantification of compounds in complex matrices (Sjöquist et al., 1973).

Material Science and Polymer Chemistry

The safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, for use in food contact materials by the EFSA highlights the relevance of acetic acid derivatives in material science and polymer chemistry. This research addresses the concerns regarding the migration of chemical substances from materials into food, emphasizing the role of acetic acid derivatives in ensuring the safety and integrity of polymers used in food packaging and utensils (Flavourings, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid are currently unknown

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name |

2,2-difluoro-2-(3-methoxy-4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-6-3-4-7(5-8(6)15-2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFBCCVMRFUEGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

![N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2932578.png)

![3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2932582.png)